molecular formula C8H11Cl2FN2 B2378982 2-(Azetidin-3-yl)-3-fluoropyridine;dihydrochloride CAS No. 2470439-38-2

2-(Azetidin-3-yl)-3-fluoropyridine;dihydrochloride

Cat. No.: B2378982
CAS No.: 2470439-38-2
M. Wt: 225.09
InChI Key: ISGXOLYOHQDHRA-UHFFFAOYSA-N
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Description

Azetidines are four-membered heterocyclic compounds containing a nitrogen atom . They are used in a wide variety of natural and synthetic products exhibiting a variety of biological activities .


Synthesis Analysis

Azetidines can be synthesized through various methods. One common method involves the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles .


Molecular Structure Analysis

Azetidines have a four-membered ring structure with a nitrogen atom . The exact structure of “2-(Azetidin-3-yl)-3-fluoropyridine;dihydrochloride” would need to be determined through methods such as NMR spectroscopy or X-ray crystallography .


Chemical Reactions Analysis

Azetidines can undergo a variety of chemical reactions. For instance, they can be used in the Suzuki–Miyaura cross-coupling reaction .


Physical and Chemical Properties Analysis

The physical and chemical properties of azetidines can vary widely depending on their specific structure. For example, some azetidines are oils at room temperature .

Scientific Research Applications

Antibacterial Properties

2-(Azetidin-3-yl)-3-fluoropyridine;dihydrochloride and related azetidine derivatives demonstrate significant antibacterial properties. Studies have synthesized various azetidinyl compounds and evaluated their effectiveness against Gram-positive and Gram-negative bacteria. For instance, 7-azetidinylquinolones, a related group, have shown potent antibacterial activities, particularly against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus pneumoniae (Frigola et al., 1994). Additionally, other azetidinone derivatives, synthesized from pyrazin dicarboxylic acid, have exhibited excellent antibacterial and antifungal activities in screening tests (Ayyash & Habeeb, 2019).

Antimicrobial and Antifungal Activities

Various azetidine-containing compounds, closely related to this compound, have been synthesized and tested for their antimicrobial and antifungal activities. Compounds like 3-chloro-4-(2,4-difluorophenyl)-1-(3-aryl-1,8-naphthyridin-2-yl)azetidin-2-ones have shown considerable activity against bacterial strains like Staphylococcus aureus and Escherichia coli, as well as fungal species like Aspergillus flavus (Adem et al., 2022).

Radiopharmaceutical Applications

Azetidine derivatives, closely related to the compound , have found applications in the development of radiopharmaceuticals. For example, compounds like 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine have been used in positron emission tomography (PET) imaging to study nicotinic acetylcholine receptors, highlighting their potential in neurological research (Doll et al., 1999).

Synthesis and Characterization

Studies on azetidine derivatives, similar to this compound, focus on their synthesis and structural characterization. These studies aim to understand the physicochemical properties of these compounds and how they contribute to their biological activities. An example includes the synthesis of novel 3-chloro-4-(2,4-difluorophenyl)-1-(3-aryl-1,8-naphthyridin-2-yl)azetidin-2-ones, where structural analysis through techniques like NMR and mass spectrometry is crucial (Adem et al., 2022).

Safety and Hazards

Like all chemicals, azetidines should be handled with care. They can cause skin and eye irritation, and may be harmful if inhaled or swallowed .

Properties

IUPAC Name

2-(azetidin-3-yl)-3-fluoropyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2.2ClH/c9-7-2-1-3-11-8(7)6-4-10-5-6;;/h1-3,6,10H,4-5H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISGXOLYOHQDHRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=C(C=CC=N2)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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